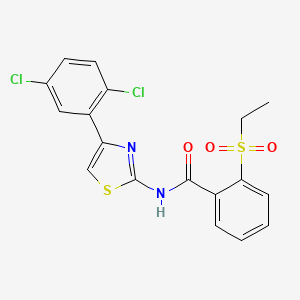

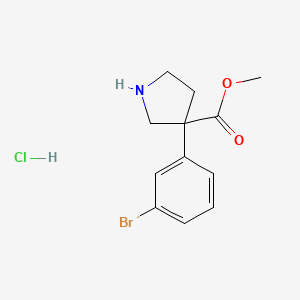

![molecular formula C27H28N2O6 B2989658 methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-23-7](/img/structure/B2989658.png)

methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require a deep understanding of organic chemistry. It’s important to note that the synthesis process can vary greatly depending on the specific conditions and reagents used .Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous and varied, depending on the conditions and other reactants present. It’s important to note that predicting the outcomes of chemical reactions can be complex and often requires experimental data .Scientific Research Applications

Nonlinear Optical Materials

The compound exhibits interesting nonlinear optical (NLO) properties. Organic nonlinear optical single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) have been grown using the slow solvent evaporation method. These crystals belong to the centrosymmetric space group P2₁/c in a monoclinic crystal system. X-ray diffraction (XRD) studies confirm the crystal structure . The strong delocalization of p-electrons in organic molecules contributes to their high optical nonlinearity. The second-order hyperpolarizability of 2A4MP4HB crystal has been theoretically analyzed, making it a potential candidate for NLO applications.

Corrosion Inhibition

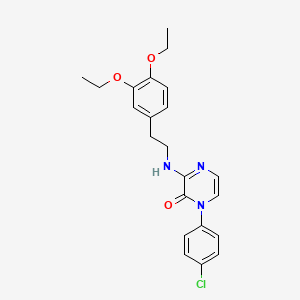

The compound may find use as an organic inhibitor for corrosion prevention. Specifically, 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been studied for its effectiveness in protecting against corrosion in various materials . Its adsorption and inhibition efficiency make it relevant for applications in metal surface protection.

Anti-Inflammatory and Analgesic Activities

Derivatives of the compound have demonstrated anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such activities . These findings suggest potential applications in pharmaceutical research.

Antimetabolites of Purine

The compound’s derivatives have been explored for their anti-HIV activity against HIV-1 and HIV-2 strains. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV effects . This highlights its relevance in antiviral drug development.

Crystal Engineering

The compound belongs to the benzoate family, which has been studied for its second harmonic conversion (SHC) properties. Crystals like methyl p-hydroxybenzoate and 2-amino-4-methylpyridinium 4-nitrobenzoate exhibit SHC behavior . Understanding its crystal engineering can lead to novel materials with tailored optical properties.

Synthesis of Imidazo[4,5-b]pyridines

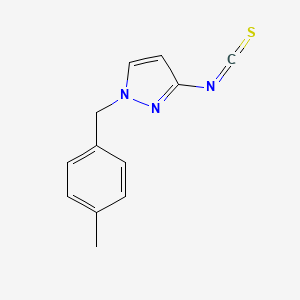

In synthetic chemistry, 2-arylimidazo[4,5-b]pyridines have been synthesized from 6-substituted 2,3-diaminopyridine and various benzoic acids. These compounds are investigated as potential antimetabolites of purine . The compound’s structural features contribute to its reactivity in these reactions.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules and produces an effect. This is often studied in the context of biological systems, such as how a drug interacts with the body. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of this compound’s mechanism of action .

Safety and Hazards

Future Directions

The future directions for research and development involving this compound could be numerous and varied, depending on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of potential uses .

properties

IUPAC Name |

methyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O6/c1-16-14-21-23(22(18-8-6-5-7-9-18)24(25(28)35-21)27(31)34-4)26(30)29(16)13-12-17-10-11-19(32-2)20(15-17)33-3/h5-11,14-15,22H,12-13,28H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQNLKQUCXWKDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2989584.png)

![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2989590.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2989592.png)

![[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B2989594.png)